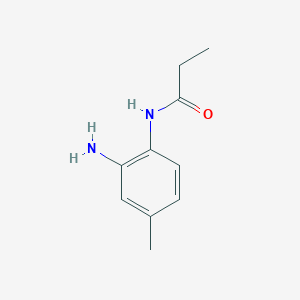

N-(2-Amino-4-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYFFXWTKMHLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589809 | |

| Record name | N-(2-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946736-97-6 | |

| Record name | N-(2-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for N-(2-Amino-4-methylphenyl)propanamide and Related Analogues

The synthesis of this compound is not a single reaction but a strategic, multi-step process. This approach is necessary to ensure the correct placement of the functional groups on the aromatic ring, a concept known as regioselectivity.

Multi-Step Synthesis Approaches

The most established synthetic route to this compound involves a two-step sequence: acylation followed by reduction. This strategy employs a directing group, in this case, a nitro group (-NO₂), which is later converted to the desired amino group (-NH₂).

Acylation: The starting material, 4-methyl-2-nitroaniline (B134579), undergoes an acylation reaction to form the intermediate, N-(4-methyl-2-nitrophenyl)propanamide.

Reduction: The nitro group of the intermediate is then reduced to an amino group, yielding the final product, this compound.

This method is a classic example of using a functional group to protect or direct the synthesis, which is then modified in a later step to achieve the target molecular architecture. chemicalbook.com

Utilization of Precursors and Starting Materials

The primary precursor for this synthesis is 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine). This starting material is strategically chosen because it already contains the methyl group and one of the amino groups (in the form of a nitro group) in the correct positions (positions 4 and 2, respectively). patsnap.comgoogle.com

The acylation step requires a source for the propanamide group. This is typically achieved using an acylating agent such as propionyl chloride or propanoic anhydride . ncert.nic.ingoogle.com The reaction is generally conducted in the presence of a weak base, like triethylamine (B128534) or pyridine , which serves to neutralize the acidic byproduct (e.g., hydrochloric acid) generated during the reaction. chemicalbook.comnih.gov

For the final reduction step, various reducing agents can be employed. The most common methods for converting an aromatic nitro group to an amine are:

Catalytic Hydrogenation: This involves using hydrogen gas (H₂) with a metal catalyst, most commonly palladium on a carbon support (Pd/C). studymind.co.uk

Metal-Acid Systems: A combination of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like concentrated hydrochloric acid (HCl) is also an effective method. studymind.co.uk

Optimization of Reaction Conditions and Yield

Optimizing any multi-step synthesis is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, each step has key parameters that can be adjusted.

The acylation of 4-methyl-2-nitroaniline is particularly sensitive to reaction conditions. A systematic approach to optimization, as illustrated in the table below, involves varying the solvent, base, and temperature to find the ideal combination for high yield and clean conversion.

Interactive Table: Optimization of the Acylation of 4-methyl-2-nitroaniline

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (B109758) (DCM) | Triethylamine | 0 to 25 | 2 | 85 |

| 2 | Tetrahydrofuran (THF) | Triethylamine | 0 to 25 | 2 | 82 |

| 3 | Dichloromethane (DCM) | Pyridine | 0 to 25 | 3 | 78 |

| 4 | Ethyl Acetate | Triethylamine | 25 | 4 | 75 |

| 5 | Dichloromethane (DCM) | None | 25 | 12 | <10 |

| 6 | Dichloromethane (DCM) | Triethylamine | 40 (Reflux) | 1 | 80 (with impurities) |

This table is a representative example based on general principles of amidation optimization. acs.org

From this representative data, dichloromethane (DCM) with triethylamine at room temperature provides an efficient and high-yielding process. chemicalbook.comacs.org For the reduction step, optimization focuses on catalyst loading, hydrogen pressure, and temperature to ensure complete conversion of the nitro group without affecting the newly formed amide bond. researchgate.net

Industrial Production Methods and Scalability

Translating a laboratory synthesis to an industrial scale introduces challenges related to safety, cost, and efficiency. Both the nitration to prepare the precursor and the subsequent reduction of the nitro-intermediate are highly exothermic reactions, posing safety risks in large-scale batch reactors. rsc.org

Modern chemical manufacturing increasingly employs continuous flow chemistry to address these issues. rsc.orgbeilstein-journals.org In a flow process, small amounts of reactants are continuously mixed and reacted in a tube or microreactor. This technology offers several advantages for the synthesis of this compound:

Enhanced Safety: The small reaction volume at any given moment minimizes the risks associated with exothermic events or the handling of hazardous nitro compounds. beilstein-journals.org

Superior Heat Control: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient removal of heat, preventing runaway reactions. scihorizon.com

Improved Efficiency and Yield: Precise control over reaction time, temperature, and mixing often leads to higher yields and purer products. researchgate.net

The reduction of aromatic nitro compounds is a well-established industrial transformation, and applying flow technology makes this key step safer and more scalable. researchgate.netresearchgate.netgoogle.com

Fundamental Chemical Reaction Mechanisms

Understanding the underlying reaction mechanisms provides insight into why the synthesis proceeds as it does and how it can be controlled.

Amidation and Acyl Substitution Processes

The formation of the amide bond in the first step of the synthesis is a classic example of a nucleophilic acyl substitution reaction. ncert.nic.in This mechanism is fundamental to the chemistry of carboxylic acid derivatives.

The process can be broken down into two primary stages when using an acyl chloride like propionyl chloride:

Nucleophilic Attack: The reaction begins with the nitrogen atom of the primary amine in 4-methyl-2-nitroaniline acting as a nucleophile. Its lone pair of electrons attacks the electron-deficient carbonyl carbon of propionyl chloride. This attack breaks the pi (π) bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate .

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the most stable leaving group, in this case, the chloride ion (Cl⁻), is expelled. The proton on the nitrogen is subsequently removed by a base (like triethylamine), neutralizing the molecule and forming the stable amide product, N-(4-methyl-2-nitrophenyl)propanamide.

This mechanism explains the necessity of an acylating agent with a good leaving group (like chloride) and a base to complete the reaction efficiently.

Nucleophilic Attack Pathways

The chemical structure of this compound features two primary nucleophilic centers: the nitrogen atom of the 2-amino group and, to a lesser extent, the nitrogen atom of the amide group. The lone pair of electrons on the primary amino group is more available for nucleophilic attack compared to the amide nitrogen, where the lone pair is delocalized by resonance with the adjacent carbonyl group.

The 2-amino group can readily participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in an SN2 reaction to form secondary or tertiary amines. It can also attack carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) after subsequent dehydration. The reactivity of such amino groups is a cornerstone of many synthetic transformations. The amide nitrogen, being less nucleophilic, generally requires more forcing conditions to react. However, under certain conditions, such as in the presence of strong bases, it can be deprotonated to form an amidate anion, which is a more potent nucleophile.

| Nucleophilic Reaction | Reagent/Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH3I), base | N-alkylated or N,N-dialkylated amine |

| Acylation | Acyl chloride or anhydride | N-acylated amine (diamide) |

| Reaction with Aldehyde | Aldehyde (e.g., benzaldehyde) | Imine (Schiff base) |

Oxidation Reactions and Derivative Formation

The 2-amino group on the aromatic ring makes this compound susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidizing agent and reaction conditions. Mild oxidizing agents may lead to the formation of colored products, a reaction characteristic of anilines. Stronger oxidizing agents can lead to the formation of nitroso, nitro, or even polymeric species. The oxidation of amino acids, which also contain an amino group, has been studied extensively and can offer insights into the potential oxidative pathways of the target compound. researchgate.net

| Oxidizing Agent | Potential Product(s) |

| Hydrogen peroxide | N-oxide or corresponding nitro compound |

| Peroxy acids (e.g., m-CPBA) | Nitroso or nitro derivatives |

| Potassium permanganate | Complex oxidation products, potential ring opening |

Reduction Reactions and Derivative Formation

The amide functional group in this compound can be reduced to a secondary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the propanamide moiety into a propylamino group, yielding N¹-(2-amino-4-methylphenyl)-N²-propylamine. This reduction is a valuable synthetic tool for accessing substituted diamines. The reduction of amide groups is a well-established transformation in organic synthesis. The conversion of α-amino acids into 1,2-amino alcohols through reduction provides a parallel for the types of reductive transformations possible for molecules containing both amino and carbonyl functionalities. benthamopen.com

| Reducing Agent | Reaction Conditions | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | N¹-(2-amino-4-methylphenyl)propane-1,2-diamine |

| Borane (BH₃) complexes | THF | N¹-(2-amino-4-methylphenyl)propane-1,2-diamine |

Electrophilic Substitution Reactions on Aromatic Rings

The aromatic ring of this compound is activated towards electrophilic substitution by the presence of both the amino and the N-propanamido groups. Both are ortho-, para-directing groups. The powerful activating and directing effect of the amino group generally dominates. The methyl group at position 4 also has a weak activating and ortho-, para-directing effect. Consequently, electrophiles are expected to substitute at the positions ortho and para to the amino group, which are positions 3, 5, and 6. Given that position 4 is occupied by a methyl group and position 2 by the amino group, the most likely positions for substitution are 3, 5, and 6. The steric hindrance from the adjacent propanamido group might influence the regioselectivity.

| Electrophilic Reaction | Reagent | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro and 5-nitro derivatives |

| Halogenation | Br₂/FeBr₃ | 3-Bromo, 5-bromo, and 6-bromo derivatives |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acylation on the amino group is more likely |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfonic acid and 5-sulfonic acid derivatives |

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with various carbonyl-containing compounds. libretexts.orglibretexts.org For example, reaction with dicarbonyl compounds, such as 2,4-pentanedione, can lead to the formation of heterocyclic structures like benzodiazepines or other related fused rings. Condensation with aldehydes or ketones yields imines, as mentioned in the nucleophilic attack section. These reactions are fundamental in building more complex molecular architectures from this core structure.

| Carbonyl Compound | Reaction Type | Product Class |

| Aldehyde/Ketone | Imine formation | Schiff Base |

| β-Dicarbonyl compound | Condensation/Cyclization | Heterocycle (e.g., benzodiazepine (B76468) derivative) |

| Anhydride | Acylation/Cyclization | Imide derivative |

Hydrolysis of Amide Bonds

The amide bond in this compound can be hydrolyzed under either acidic or basic conditions to yield 2,4-diaminotoluene (B122806) and propanoic acid. This reaction is essentially the reverse of the amide formation. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, amide hydrolysis requires more vigorous conditions (e.g., heating in strong acid or base) compared to ester hydrolysis. core.ac.ukharvard.edu

| Condition | Reagents | Products |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), heat | 2,4-diaminotoluene hydrochloride and propanoic acid |

| Basic | Strong base (e.g., NaOH, KOH), heat | 2,4-diaminotoluene and sodium propanoate |

Derivatization Strategies and Analogue Synthesis

The presence of multiple reactive sites in this compound allows for a wide range of derivatization strategies to synthesize analogues with potentially new properties. The primary amino group is a key handle for modification. It can be acylated, alkylated, sulfonylated, or used as a nucleophile in various coupling reactions. For instance, reaction with sulfonyl chlorides would yield the corresponding sulfonamides. Derivatization is a common strategy to modify the properties of amine-containing compounds. scispace.com

Furthermore, the aromatic ring can be functionalized via electrophilic substitution reactions as detailed previously. The combination of modifications at the amino group and on the aromatic ring can generate a large library of analogues. For example, the amino group could first be protected, followed by electrophilic substitution on the ring, and then deprotection and further derivatization of the amino group. Various techniques for the derivatization of amino groups for analytical purposes can also be adapted for synthetic analogue generation. nih.govresearchgate.netnih.gov

Introduction of Varied Substituents

The structural framework of this compound allows for the introduction of a variety of substituents at several key positions, enabling the synthesis of a diverse library of derivatives. Standard acylation, alkylation, and sulfonation reactions can be employed to modify the amino and amide functionalities.

For instance, the primary amino group can be readily acylated using acyl chlorides or anhydrides to introduce new amide functionalities. Similarly, N-alkylation of the amino group can be achieved, although this is less common in natural products, it is a valuable tool in medicinal chemistry programs. acsgcipr.org The amide nitrogen can also be alkylated under specific conditions, often requiring strong bases like sodium hydride followed by treatment with an alkyl halide. acsgcipr.org

Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the amino and methyl groups will influence the position of substitution.

| Reaction Type | Reagent | Product Type |

| N-Acylation | Acyl Chloride/Anhydride | N-(2-(Acylamino)-4-methylphenyl)propanamide |

| N-Alkylation | Alkyl Halide | N-(2-(Alkylamino)-4-methylphenyl)propanamide |

| N-Sulfonylation | Sulfonyl Chloride | N-(2-(Sulfonamido)-4-methylphenyl)propanamide |

| Aromatic Halogenation | N-Halosuccinimide | Halogenated this compound |

Table 1: Examples of Substituent Introduction on this compound

Stereospecific Synthesis and Chiral Resolution Techniques

The propanamide moiety of this compound contains a chiral center at the α-carbon. The synthesis of enantiomerically pure forms of this compound and its derivatives is crucial for applications where stereochemistry plays a key role.

Asymmetric Synthesis: Stereospecific synthesis can be achieved by employing chiral auxiliaries or catalysts. For example, the asymmetric α-alkylation of a glycine (B1666218) Schiff base using a chiral phase transfer catalyst can produce unnatural phenylalanine derivatives with high enantioselectivity. fao.org This methodology could potentially be adapted for the synthesis of chiral this compound precursors. Another approach involves the use of chiral N-acyloxazolidinones as dienophiles in asymmetric Diels-Alder reactions, which can be a powerful tool for creating chiral cyclic structures. researchgate.net

Chiral Resolution: The separation of racemic mixtures of N-acylarylalkylamines and related compounds is commonly achieved using chiral high-performance liquid chromatography (HPLC). researchgate.netnih.gov Chiral stationary phases (CSPs) are instrumental in this process, with various types available, including those based on cyclodextrins, macrocyclic glycopeptides, and derivatized polysaccharides. researchgate.netcsfarmacie.cznih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. csfarmacie.czchiraltech.com For instance, reversed-phase HPLC on a bonded 3,5-DNB-(S)-(+)-PG chiral column has been used to separate the optical isomers of α-chloro-N-phenyl propanamide. researchgate.net

| Technique | Principle | Application |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to control stereochemistry during the reaction. | Direct synthesis of a single enantiomer. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of racemic mixtures. |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Classical method for resolving racemates. nih.gov |

Table 2: Methods for Obtaining Enantiomerically Pure this compound and its Derivatives

Formation of Complex Organic Molecules

The versatile chemical nature of this compound makes it an excellent building block for the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. nih.govresearchgate.netmdpi.com The amino and amide groups can participate in various cyclization reactions, leading to the formation of diverse ring systems.

For example, the amino group can react with dicarbonyl compounds or their equivalents to form heterocyclic structures like quinolines or benzodiazepines. The amide functionality can also be involved in cyclization reactions, for instance, through intramolecular condensations or rearrangements. The use of aminoacetophenones as starting materials for the diversity-oriented synthesis of natural product analogs highlights the potential of related amino-aryl structures in constructing complex molecular architectures. mdpi.com

Advanced Chemical Transformations and Cycloadditions

The reactivity of this compound extends to more advanced chemical transformations, including various cycloaddition reactions that are powerful tools for the construction of cyclic and heterocyclic systems.

Dipolar Cycloadditions (1,3-dipolar, [3+2]-dipolar)

The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocyclic rings. beilstein-journals.orgnih.govwikipedia.org In the context of this compound, the amino group or a derivative thereof can act as a precursor to a 1,3-dipole. For instance, the in situ generation of azomethine ylides from amino acids or their derivatives and subsequent [3+2] cycloaddition with a dipolarophile is a well-established method for synthesizing pyrrolidine-containing compounds. beilstein-journals.orgnih.gov A similar strategy could potentially be employed with this compound, where the amino group, after transformation, participates in the cycloaddition. The reaction of β-(2-aminophenyl) α,β-ynones with nitrones to form isoxazolino[4,5-c]quinolines demonstrates the utility of the 2-aminophenyl moiety in sequential cycloaddition-annulation reactions. researchgate.net

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and has been widely applied in organic synthesis. wikipedia.orgorganic-chemistry.org N-aryl amides can function as dienophiles in these [4+2] cycloaddition reactions. wikipedia.org The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups. The amide group in this compound could potentially act as an activating group for a dienophilic double bond if appropriately positioned within the molecule through prior modification. Furthermore, the amino group could be transformed into a diene or part of a diene system, enabling its participation in inverse-electron-demand Diels-Alder reactions. rsc.org The synthesis of substituted N-phenylmaleimides and their subsequent use in Diels-Alder reactions exemplifies the utility of N-aryl amides in constructing complex polycyclic systems. taylorandfrancis.com

Sulfide (B99878) Group Substitutions

The introduction of a sulfide group onto the aromatic ring of this compound can be achieved through several synthetic strategies. One common method involves the reaction of an aryl halide with a thiol or a thiol equivalent, often catalyzed by a transition metal. A catalyst-free synthesis of thioethers from aminonaphthol/aminophenol derivatives has also been reported, offering a more environmentally benign approach. researchgate.net Another strategy involves the reaction of a thiocyanated aniline (B41778) derivative with an alcohol or alkyl halide in the presence of a base. The synthesis of thioether-containing peptides often utilizes the reaction of haloacylated peptides with aminothiols. nih.gov These methods provide pathways to introduce sulfur-containing functionalities, which are present in many biologically active molecules. nih.gov

| Transformation | Reactants | Product Feature |

| Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Five-membered heterocycle wikipedia.org |

| Diels-Alder Reaction | Diene + Dienophile | Six-membered ring wikipedia.org |

| Sulfide Substitution | Aryl Halide + Thiol | Aryl thioether acsgcipr.org |

Table 3: Overview of Advanced Chemical Transformations

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of N-(2-Amino-4-methylphenyl)propanamide, offering detailed insights into its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon and hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons would provide information about their relative positions on the ring. The protons of the amino group (NH₂) and the amide proton (NH) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propanamide group would be observed in the upfield region of the spectrum. The CH₂ protons would likely appear as a quartet, coupled to the neighboring CH₃ protons, which in turn would appear as a triplet.

Predicted ¹H-NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.70 | s | 1H | Ar-H |

| ~7.50 | br s | 1H | NH (amide) |

| ~4.50 | br s | 2H | NH₂ (amine) |

| ~2.30 | q | 2H | -CH₂- |

| ~2.20 | s | 3H | Ar-CH₃ |

| ~1.20 | t | 3H | -CH₃ |

Note: Predicted data is based on analogous compounds and general chemical shift principles. Actual experimental values may vary.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm, with the carbon attached to the amino group and the amide nitrogen showing distinct shifts. The aliphatic carbons of the propanamide group and the methyl group on the aromatic ring would appear in the upfield region of the spectrum.

Predicted ¹³C-NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | C=O (amide) |

| ~145.0 | Ar-C (C-NH₂) |

| ~130.0 | Ar-C (C-CH₃) |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-C (C-NHCO) |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~30.0 | -CH₂- |

| ~21.0 | Ar-CH₃ |

| ~10.0 | -CH₃ |

Note: Predicted data is based on analogous compounds and general chemical shift principles. Actual experimental values may vary.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and aromatic functionalities.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine (around 3400-3300 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is anticipated around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected near 1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (primary amine) |

| ~3300 | Medium | N-H stretch (secondary amide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

Note: This is a prediction based on the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, cleavage of the C-N bond could generate an acylium ion and a substituted aniline (B41778) radical cation. Further fragmentation of the aromatic portion could also occur.

Predicted Key Fragments in the EI-Mass Spectrum of this compound:

| m/z | Possible Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - 28]⁺ | Loss of ethylene (B1197577) from the propanamide chain |

| [M - 43]⁺ | Loss of the propanoyl group |

| 121 | [H₂N(CH₃)C₆H₄]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

Note: The relative abundances of these fragments would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Profiling

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable for purity assessment.

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) would be used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape), a sharp, symmetrical peak for this compound can be achieved. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The presence of any impurities would be indicated by additional peaks in the chromatogram, and their levels can be quantified by measuring their peak areas relative to the main peak.

Proposed HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method would allow for the effective separation and quantification of this compound, ensuring its purity for further research applications.

HPLC-Mass Spectrometry (HPLC-MS) for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a substance. molnar-institute.com High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and indispensable tool for this purpose, offering high sensitivity and specificity. resolvemass.caijpsonline.com The technique combines the superior separation capabilities of HPLC with the mass-based identification power of MS. ijprajournal.com

In the analysis of this compound, an HPLC method would be developed to separate the main compound from any process-related impurities (e.g., starting materials, by-products) or degradation products. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling the determination of the molecular weight of each impurity. resolvemass.ca Tandem MS (MS/MS) can further be used to fragment impurity ions, providing structural information for definitive identification. chimia.chijsr.net

Common impurities in related aromatic amide syntheses might include unreacted starting materials like 4-methyl-1,2-phenylenediamine or propanoic anhydride, as well as by-products from side reactions such as di-acylated species or positional isomers. Degradation products could arise from hydrolysis of the amide bond under certain storage conditions.

Illustrative HPLC-MS Parameters for Impurity Profiling:

HPLC System: Agilent 1260 Infinity II or similar

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole

Ionization Mode: Electrospray Ionization (ESI), positive mode

Table 1: Representative Impurity Profile Data for an Aromatic Amide via HPLC-MS

| Retention Time (min) | Detected m/z | Proposed Identity | Type |

|---|---|---|---|

| 2.5 | 123.086 | 4-Methyl-1,2-phenylenediamine | Starting Material |

| 4.8 | 179.118 | This compound | API |

| 6.2 | 221.128 | N-(4-Methyl-2-propanamidophenyl)propanamide | Process Impurity (Di-acylation) |

| 7.1 | 151.076 | 4-Methyl-2-aminobenzoic acid | Degradant (Oxidation) |

Advanced Crystallographic Studies

The solid-state properties of a compound are governed by its crystal structure. Advanced crystallographic studies are essential for understanding polymorphism, solubility, and stability.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. armstrong-chemtec.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map is calculated, revealing the exact position of each atom, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice. armstrong-chemtec.com

For a compound like this compound, obtaining a crystal structure would confirm its molecular conformation and reveal how the molecules pack together. This information is critical for understanding its physical properties. For instance, studies on similar N-aryl amides have shown that the relative orientation of the aromatic rings and the amide plane can vary, influencing crystal packing and stability. iucr.org The presence of both amino (-NH2) and amide (-NH) groups offers potential for extensive hydrogen bonding networks, which would be fully detailed by an X-ray structure analysis.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Representative N-Aryl Amide (Based on data for structurally related compounds like those found in CCDC reference 2144924) iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C10 H14 N2 O |

| Formula Weight | 178.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.43 |

| b (Å) | 23.63 |

| c (Å) | 7.90 |

| α (°) | 90 |

| β (°) | 110.72 |

| γ (°) | 90 |

| Volume (ų) | 1297.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.512 |

| Hydrogen Bonds | N-H···O, N-H···N |

Crystallization Optimization (e.g., Continuous Cooling Crystallization)

Crystallization is a critical purification and particle engineering step. The method of crystallization can significantly impact crystal size, shape, and purity. Continuous cooling crystallization is an advanced manufacturing technique that offers improved control over these properties compared to traditional batch processes. acs.org

In this process, a saturated solution of the compound at a higher temperature is continuously fed into a crystallizer where it is cooled at a controlled rate, inducing nucleation and crystal growth. acs.org This method can lead to a narrower crystal size distribution and more consistent product quality. acs.org For aromatic amines and amides, parameters such as the cooling rate, residence time, and agitation speed are critical variables that must be optimized to achieve the desired product attributes. iucr.orgnih.gov Benefits include higher purity, reduced product degradation due to lower operating temperatures, and enclosed systems that minimize leakage. armstrong-chemtec.com

Table 3: Key Parameters for Optimization in Continuous Cooling Crystallization

| Parameter | Typical Range | Influence on Product |

|---|---|---|

| Cooling Rate (°C/min) | 0.1 - 2.0 | Affects nucleation rate and crystal size |

| Residence Time (min) | 20 - 120 | Impacts crystal growth and process yield |

| Agitation Speed (RPM) | 100 - 600 | Influences mass transfer and prevents agglomeration |

| Feed Concentration (g/L) | Saturated at T_initial | Determines the overall yield and supersaturation level |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost. DFT calculations for N-(2-Amino-4-methylphenyl)propanamide would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p), to achieve reliable results for geometry optimization and property prediction.

The flexibility of this compound arises from the rotation around its single bonds, particularly the C-N amide bond and the bond connecting the propanamide group to the phenyl ring. A conformational analysis is crucial to identify the most stable three-dimensional arrangement of the molecule.

A Potential Energy Surface (PES) scan is performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies local minima, corresponding to stable conformers, and transition states that connect them. For this compound, the key dihedral angles would involve the C-C-N-C chain of the propanamide group and the C-C-N-H torsion of the amine group. The results of such an analysis would reveal the most energetically favorable conformation, which is essential for understanding its interactions and reactivity.

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | 75.2 |

| 2 | -65.2 | 2.15 | 15.5 |

| 3 | 59.8 | 2.20 | 9.3 |

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the propanamide moiety.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.42 |

| ELUMO | -0.35 |

| Energy Gap (ΔE) | 5.07 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them sites for electrophilic interaction. researchgate.net The hydrogen atoms of the amino group and the N-H of the amide would exhibit positive potential, indicating them as sites for nucleophilic interaction.

DFT calculations can provide several quantum chemical descriptors that help in predicting the chemical reactivity and stability of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are often calculated from the HOMO and LUMO energies. nih.gov

Ionization Potential (I ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2) : Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω = χ²/2η) : A measure of the electrophilic character of a species.

These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) (eV) | 5.42 |

| Electron Affinity (A) (eV) | 0.35 |

| Electronegativity (χ) (eV) | 2.885 |

| Chemical Hardness (η) (eV) | 2.535 |

| Electrophilicity Index (ω) (eV) | 1.64 |

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from the vibrational frequencies obtained through DFT. bldpharm.com These calculations are essential for understanding the stability of the molecule at different temperatures and for predicting the spontaneity of reactions. The zero-point vibrational energy (ZPVE) is also a key output, providing the energy of the molecule at absolute zero.

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 125.6 |

| Enthalpy (H) (kcal/mol) | 135.8 |

| Entropy (S) (cal/mol·K) | 105.2 |

| Gibbs Free Energy (G) (kcal/mol) | 104.4 |

Molecular Dynamics (MD) Simulations for Solvation Effects

While DFT calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent. MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

This approach is particularly useful for studying solvation effects, such as the formation of hydrogen bonds between the molecule and solvent molecules (e.g., water). By analyzing the trajectory of the simulation, one can determine the radial distribution functions (RDFs) around specific atoms of the solute, revealing the structure of the solvation shells. For this compound, MD simulations in water would highlight the hydrogen bonding capabilities of the amino and amide groups, providing insights into its solubility and how it interacts with an aqueous environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for forecasting the physicochemical properties of a molecule based on its structure. These models are built on the principle that the molecular structure inherently contains the information that defines its properties. By establishing a mathematical correlation between molecular descriptors and an experimental property, QSPR can offer predictive insights without the need for laboratory measurements for every new compound.

For this compound, a QSPR model would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, and they can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular volume, surface area, and other spatial properties.

Once calculated, a dataset of these descriptors for a series of related molecules with known experimental values for a property of interest (e.g., boiling point, solubility, partition coefficient) would be compiled. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is then developed that links the descriptors to the property.

A hypothetical QSPR model for predicting the aqueous solubility of this compound could take the following form:

LogS = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where LogS is the logarithm of the solubility, D represents specific molecular descriptors, and c are the coefficients determined from the regression analysis. Such a model, once validated, could efficiently predict the solubility of other similar amide derivatives.

Table 1: Potential Descriptors for QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Potential Property Correlation |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Melting Point |

| Topological | Zagreb Index | Enthalpy of Formation |

| Geometrical | Molecular Surface Area | Solubility, Bioavailability |

Topological Analysis (e.g., AIM Topological Analysis)

Topological analysis, particularly the Quantum Theory of Atoms in Molecules (AIM), provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can reveal the nature of chemical bonds and non-covalent interactions, offering insights that go beyond simple structural diagrams. The analysis is based on the gradient and Laplacian of the electron density, which can be obtained from high-level quantum chemical calculations.

For this compound, an AIM analysis would involve mapping the electron density to identify critical points. These points are locations where the gradient of the electron density is zero. There are four types of critical points, but the most relevant for chemical bonding are:

Bond Critical Points (BCPs): Found between two interacting atoms, the properties of the electron density at these points characterize the nature of the interaction.

Ring Critical Points (RCPs): Found within a ring of atoms.

The properties at a Bond Critical Point, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between different types of interactions. For instance, a high electron density and a negative Laplacian value are characteristic of a covalent bond. Conversely, low electron density and a positive Laplacian are indicative of closed-shell interactions, such as hydrogen bonds or van der Waals forces.

A theoretical AIM study on this compound could identify and characterize the intramolecular hydrogen bond between the amide hydrogen and the amino group's nitrogen, as well as the various C-H···O and N-H···π interactions that might stabilize its conformation.

Hirshfeld Surface Analysis for Intermolecular Interaction Mechanisms

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its interaction environment.

The surface can be color-mapped with various properties, such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The d_norm surface reveals key intermolecular contacts:

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

Blue spots: Indicate contacts longer than the van der Waals radii.

White spots: Represent contacts around the van der Waals separation.

Table 2: Hypothetical Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Significance |

|---|---|---|

| H···H | High | Reflects the high abundance of hydrogen atoms. |

| O···H/H···O | Moderate | Indicates the presence of hydrogen bonding. |

| C···H/H···C | Moderate | Represents C-H···π interactions and other van der Waals contacts. |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

A molecular docking study of this compound would require a three-dimensional structure of a target protein. The docking algorithm would then explore various possible binding poses of the ligand within the protein's active site, evaluating each pose using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

The results of a docking study can provide valuable information, including:

The most likely binding conformation of the ligand.

The key amino acid residues involved in the interaction.

The types of interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

For example, if this compound were to be investigated as a potential inhibitor for a specific enzyme, docking studies could predict its binding mode and affinity. Research on similar propanamide derivatives has shown that they can effectively bind to the active sites of enzymes like α-glucosidase, with docking results correlating well with experimental inhibitory activities. Such studies could guide the rational design of more potent analogs of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| N-(3,5-dimethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide |

| Acarbose |

| N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide |

| Ibuprofen |

| Sulphanilamide |

| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamide |

| N-(thiazol-2-yl) benzenesulfonamide |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phen-yl)sulfonyl-L-glutamine |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine |

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Efforts to delineate the pharmacological and biological activity of the chemical compound this compound have yielded no specific findings in publicly accessible scientific databases and research literature. Despite a comprehensive search for data pertaining to its molecular interactions, enzyme modulation capabilities, and potential as an inhibitor for various enzymes, no studies detailing these aspects for this particular compound have been identified.

The investigation sought to uncover research related to several key areas of pharmacological interest, including the compound's direct interactions with biological molecules at a molecular level. This includes potential binding to receptors or other proteins that could elicit a biological response. However, no such studies on this compound have been published in the available scientific domain.

Furthermore, the search for its capacity to modulate or inhibit enzyme activity, a common characteristic of many pharmacologically active compounds, proved fruitless. Specific inquiries into its potential role as a substrate or inhibitor for proteases, its capacity to inhibit urease, its general enzyme modulation effects, its ability to inhibit enzymes within metabolic pathways, and its potential as a glutathione (B108866) thiolesterase inhibitor all returned no relevant results for this compound.

While the broader fields of protease and urease inhibition are active areas of research with numerous compounds being investigated, there is no indication from the available literature that this compound has been a subject of these studies. For instance, research into urease inhibitors often focuses on compounds like N-(n-butyl)thiophosphoric triamide (NBPT), but no link to this compound has been established. nih.govnih.govniscpr.res.in Similarly, the extensive research on protease substrates and inhibitors does not mention this specific compound. nih.govresearchgate.netnih.gov

Pharmacological and Biological Activity Research

Receptor Binding and Modulation

The interaction of N-(2-Amino-4-methylphenyl)propanamide and its structural analogs with various receptor systems is a key area of investigation. These interactions underpin its potential biological effects.

Interaction with Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)

The serotonergic and dopaminergic systems are critical neurotransmitter pathways in the brain, and their modulation can have significant physiological effects. nih.gov Serotonin (5-HT) is known to modulate dopamine (DA) neurons through a variety of its 14 receptor subtypes. nih.gov Specifically, the interaction between 5-HT2A and D2 receptors is crucial; blocking 5-HT2A receptors can lead to an increase in dopamine release in the prefrontal cortex. nih.gov

While direct binding data for this compound on serotonin or dopamine receptors is not extensively detailed in the available literature, the structural components of the molecule are common in compounds that interact with these systems. Atypical antipsychotics, for instance, often bind to multiple serotonergic and dopaminergic receptors to exert their effects. nih.gov The activity of such compounds is often mediated by their influence on corticotegmental glutamatergic projections that regulate dopamine neuron activity. nih.gov The presence of an amino-phenyl group in the compound is a feature found in various neuroactive agents, suggesting a potential for interaction with these neurotransmitter systems, though specific affinity and efficacy studies are required for confirmation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel primarily located in sensory neurons that integrates stimuli like heat, protons, and chemical irritants such as capsaicin. nih.govnih.gov Activation of TRPV1 leads to an influx of calcium ions, causing neuronal excitation and the perception of pain. nih.gov Consequently, TRPV1 antagonists are being investigated as potential analgesic and anti-inflammatory agents. nih.govwikipedia.org

Research into propanamide derivatives has identified them as potent TRPV1 antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies on compounds with a 2-phenylpropanamide (B1200545) core, structurally related to this compound, have demonstrated high antagonist potency. For example, a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were developed as powerful hTRPV1 antagonists. nih.gov The research indicated that specific hydrophobic interactions of substituents were critical for high binding potency. nih.gov

| Compound | Description | Binding Affinity / Potency | Source |

|---|---|---|---|

| Compound 49S | A 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivative | Ki (CAP) = 0.2 nM; IC50 (pH) = 6.3 nM | nih.gov |

| Compound 50 | A 2-(4-methylsulfonylaminophenyl) propanamide derivative | Ki = 21.5 nM | nih.gov |

| Compound 54 | A 2-(4-methylsulfonylaminophenyl) propanamide derivative | Ki(ant) = 8.0 nM | nih.gov |

Sigma-1 Receptor Interactions

The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER) that binds to a wide variety of pharmacologically distinct ligands. nih.govmdpi.com It is implicated in numerous cellular functions and is a target for treating neurological disorders. mdpi.com The ligand-binding regions of the sigma-1 receptor are known to interact with N-alkylamines and N-aralkylamine derivatives. nih.gov An ionizable nitrogen atom is considered an important pharmacophoric element for sigma-1 receptor binding. nih.gov

While direct binding assays for this compound are not prominent, its structure contains an N-aryl group, which shares features with known sigma-1 ligands. Studies on N-alkylamines have shown that adding an N-3-phenylpropyl group can enhance affinity for the sigma-1 receptor. nih.gov Given the receptor's promiscuous binding nature and its affinity for compounds with amine and aromatic functionalities, it is plausible that this compound or its derivatives could interact with this receptor, though this requires empirical validation. nih.gov

Cellular and In Vitro Efficacy Studies

The potential therapeutic applications of this compound are further explored through its effects on cancer cells and microbes in controlled laboratory settings.

Anticancer Activity in Cell Lines (e.g., HepG2) and Multicellular Spheroids

Hepatocellular carcinoma is a major form of liver cancer, and the HepG2 cell line is commonly used in vitro to screen for potential anticancer compounds. mdpi.com Research on compounds structurally analogous to this compound has shown promising results. For instance, a study on N-(4'-substituted phenyl)-l-prolinamides demonstrated good tumor inhibitory activities against HepG2 cells. nih.gov Similarly, certain fluorinated amino acid derivatives have been identified as potent antitumor agents against HepG2 and other cancer cell lines. researchgate.net

The use of three-dimensional (3D) multicellular spheroids is becoming an integral part of cancer research as they more accurately mimic the 3D cell-cell interactions and microenvironments of solid tumors, including hypoxic regions that can confer drug resistance. nih.gov While specific data on this compound in spheroid models is scarce, the efficacy of related compounds in 2D cell lines warrants further investigation in these more complex models.

| Compound Class / Derivative | Cell Line | Observed Activity | Source |

|---|---|---|---|

| N-(4′-nitrophenyl)-l-prolinamides | HepG2 | Good tumor inhibitory activities (50.04% to 79.50% inhibition) | nih.gov |

| Fluorinated amino acid derivative (Compound 1b) | HepG2 | Effective cytotoxicity with a mean IC50 value of 34.10 µM | researchgate.net |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma) | Identified most active compound against this cell line | nih.gov |

Antimicrobial and Antibacterial Efficacy Assessment

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Amino acid derivatives represent a promising class of compounds in this field. nih.gov Research has shown that derivatives of amino acids can exhibit significant, structure-dependent antimicrobial activity against a range of pathogens, including challenging drug-resistant bacteria and fungi. mdpi.com

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a core structural motif with this compound, revealed that the incorporation of different substituents greatly influences antimicrobial efficacy. mdpi.com For example, the addition of heterocyclic groups to a hydrazone-based derivative enhanced activity against both Gram-positive and Gram-negative pathogens. mdpi.com Similarly, modifying antimicrobial peptides with N-methyl amino acids has been shown to be a useful strategy to modulate their therapeutic properties. nih.govresearchgate.net The mechanism of action for some related compounds, such as N-alkylaminoacridines, is thought to involve the disruption of the bacterial cell membrane. nih.gov

| Compound Class / Derivative | Target Pathogen(s) | Observed Activity (MIC) | Source |

|---|---|---|---|

| Hydrazone derivative with nitro thiophene (B33073) (Compound 15) | S. aureus, E. faecalis, E. coli | MIC: 1 µg/mL (S. aureus), <0.5 µg/mL (E. faecalis), 8 µg/mL (E. coli) | mdpi.com |

| N-alkyl-9-aminoacridines (10-14 carbon chain) | Methicillin-resistant S. aureus (MRSA) | Peak MIC99 values of 2-3 μM | nih.gov |

| PR-TPB complex | S. aureus, B. subtilis, C. albicans | Good activity against Gram-positive bacteria and yeast | mdpi.com |

Antifungal and Antituberculous Properties of Analogues

The emergence of drug-resistant fungal and mycobacterial strains necessitates the discovery of new antimicrobial agents. Research into N-aryl amide derivatives has revealed promising candidates.

A series of N-aryl carbamate (B1207046) derivatives, structurally related to this compound, were synthesized and evaluated for their antifungal activity against a panel of seven plant fungal pathogens. researchgate.netmdpi.com Many of these compounds demonstrated significant in vitro antifungal activity, with several exhibiting inhibition rates greater than 60% at a concentration of 50 μg/mL. researchgate.netmdpi.com Notably, one analogue, compound 1ag , displayed broad-spectrum antifungal effects with inhibition rates near or exceeding 70% at the same concentration. researchgate.netmdpi.com Further investigation into this series identified compound 1af as having the most potent activity against F. graminearum with an EC50 value of 12.50 μg/mL, while compound 1z was most effective against F. oxysporum with an EC50 of 16.65 μg/mL. researchgate.netnih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the N-phenyl ring were critical for antifungal efficacy. mdpi.com

In the realm of antituberculous research, natural products containing fused-nitrogen heterocycles have shown significant potential. mdpi.com While direct studies on this compound are limited, related structures have been investigated. For instance, benzothiazinone derivatives have emerged as potent agents against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. nih.gov Modifications to the side chain of the benzothiazinone core have led to the discovery of compounds with excellent in vitro activity. nih.gov One study highlighted that a majority of newly synthesized N-(amino)piperazinyl benzothiazinones exhibited potent activity, with MIC values ranging from 4.00 to <1 ng/mL against both MTB H37Rv and MDR-MTB strains. nih.gov Additionally, nitro-substituted heteroaromatic carboxamides have been synthesized and tested, with some 1,3,5-oxadiazole derivatives showing promise as novel antitubercular agents. researchgate.net

Table 1: Antifungal Activity of Selected N-Aryl Carbamate Analogues | Compound | Target Fungus | EC50 (μg/mL) | Inhibition Rate at 50 μg/mL (%) | | :--- | :--- | :--- | :--- | | 1af | F. graminearum | 12.50 | - | | 1z | F. oxysporum | 16.65 | - | | 1ag | Various | - | >70 | | Data sourced from multiple studies on N-aryl carbamate derivatives. researchgate.netmdpi.comnih.gov |

Neuroprotective Investigations

Neurodegenerative diseases are often characterized by neuronal cell death triggered by mechanisms like oxidative stress and excitotoxicity. nih.gov Research into neuroprotective agents has explored various chemical scaffolds, including N-acyl derivatives of anilines.

A study on N-acyl-substituted derivatives of 4-phenoxyaniline (B93406) revealed their potential to mitigate Bid-mediated neurotoxicity, a key event in programmed cell death in neurons. nih.gov These compounds offered significant protection against toxicity induced by glutamate (B1630785) and Bid in neuronal cultures. nih.gov Specifically, analogues where the amino group was substituted with 4-piperidine carboxylic acid or N-hydroxyethyl-4-piperidine carboxylic acid showed notable neuroprotective effects at concentrations as low as 1 μM. nih.gov Further experiments supported the hypothesis that these compounds act by targeting the Bid protein. nih.gov

Anti-inflammatory and Analgesic Potential

The propanamide moiety is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs). The herbacide propanil, or N-(3,4-dichlorophenyl)propanamide, and its analogues have been studied for their biological effects, which can provide insights into the potential activities of this compound. nih.gov The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov

Plant-derived compounds with phenylpropanoid structures have also demonstrated anti-inflammatory and antioxidant properties. nih.govresearchgate.net In one study, several new phenylpropanoid derivatives isolated from Calamus quiquesetinervius showed potent inhibition of LPS-stimulated nitric oxide (NO) production, with IC50 values ranging from 9.2 to 29.5 μM. nih.gov This inhibition of NO, a pro-inflammatory mediator, suggests a potential anti-inflammatory mechanism.

Furthermore, research on fusaproliferin (B1234170) and its analogues has shown significant attenuation of inflammatory messengers such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β in LPS-induced macrophages. frontiersin.org These compounds also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.org The analgesic effects of such compounds are often linked to their anti-inflammatory actions, as the reduction in inflammatory mediators can lead to a decrease in pain signaling.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Consequently, there is growing interest in the antioxidant properties of various chemical compounds.

Studies on N-H and N-substituted indole-3-propanamide derivatives have demonstrated their potential as antioxidants. nih.govresearchgate.net In one such study, several synthesized compounds significantly inhibited superoxide (B77818) anion (O2•−) in the range of 94-100%. nih.gov The N-H indole-3-propanamide derivatives, in particular, showed a strong inhibitory effect on lipid peroxidation, with inhibition levels between 56-83%. nih.gov

Phenylpropanoid derivatives from natural sources have also been identified as potent antioxidants. nih.govresearchgate.net For example, new phenylpropanoid derivatives from Calamus quiquesetinervius exhibited potent scavenging activity against hydroxyl (•OH) radicals, with IC50 values in the range of 3.6-8.4 μM. nih.gov

Table 2: Antioxidant Activity of Selected Propanamide and Phenylpropanoid Analogues | Compound Class | Activity | Measurement | Results | | :--- | :--- | :--- | :--- | | Indole-3-propanamide derivatives | Superoxide Anion Inhibition | In vitro assay | 94-100% inhibition | | Indole-3-propanamide derivatives | Lipid Peroxidation Inhibition | In vitro assay | 56-83% inhibition | | Phenylpropanoid derivatives | Hydroxyl Radical Scavenging | IC50 | 3.6-8.4 μM | | Data compiled from studies on indole-3-propanamide and phenylpropanoid derivatives. nih.govnih.govresearchgate.net |

Elucidation of Mechanisms of Biological Action

Understanding the specific molecular interactions and biochemical pathways affected by a compound is crucial for its development as a therapeutic agent.

Influence on Specific Biochemical Pathways

The anti-inflammatory effects of many compounds are mediated through their influence on key signaling pathways. For instance, the anti-inflammatory activity of fusaproliferin and its analogues has been linked to the inhibition of the Toll-like receptor 4 (TLR4) downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.org These pathways are critical in the production of pro-inflammatory mediators. frontiersin.org

In the context of propanil, an analogue of the subject compound, studies have shown that it can be hydrolyzed by enzymes such as aryl acylamidase. nih.gov This metabolic pathway is important for its biological activity and degradation. The rate of hydrolysis can vary depending on the specific substitutions on the phenyl ring. nih.gov While a detailed biochemical pathway analysis for this compound is not available in the reviewed literature, the study of such metabolic pathways would be a critical step in understanding its biological fate and activity. Tools for metabolic pathway analysis can help link changes in metabolite levels to specific biological pathways, providing insights into a compound's mechanism of action. nih.govnih.govresearchgate.net

Ligand Binding and Receptor Activity Modulation

The biological effects of a compound are often initiated by its binding to specific protein targets, such as receptors or enzymes. NMR spectroscopy is a powerful tool for studying ligand binding, especially in the early stages of drug discovery. nih.govspringernature.com

For compounds with potential analgesic activity, the transient receptor potential V1 (TRPV1) receptor is a key target. nih.gov Structure-activity relationship studies of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists have shown that modifications to the propanamide (B-region) and the benzyl (B1604629) (C-region) portions of the molecule significantly impact binding affinity and antagonist potency. nih.gov For example, a diphenylpropenyl analogue demonstrated a high binding affinity with a Ki of 21.5 nM. nih.gov

While specific ligand binding and receptor activity data for this compound are not detailed in the available literature, the information on related propanamide structures suggests that it could potentially interact with a range of biological targets. Further research using techniques like NMR and computational modeling would be necessary to identify its specific binding partners and elucidate how it modulates their activity. nih.govnih.gov

Inducing Apoptosis and Inhibiting DNA Synthesis (based on related compounds)

Research into compounds structurally related to this compound suggests potential mechanisms of action involving the induction of programmed cell death (apoptosis) and the inhibition of DNA synthesis. While direct studies on this compound are limited in publicly available literature, the activity of analogous structures provides a basis for understanding its potential biological effects.

Apoptosis is a form of programmed cell death essential for normal tissue development and maintenance. mdpi.com It is characterized by specific morphological and biochemical features, including cell shrinkage, chromatin condensation, and DNA fragmentation. mdpi.com The induction of apoptosis is a key mechanism for many chemotherapeutic agents in targeting and eliminating cancer cells. nih.gov For instance, studies on synthetic retinoids like N-(4-hydroxyphenyl)retinamide (4HPR) have demonstrated a concentration- and time-dependent induction of apoptosis in various malignant cell lines. nih.gov This process can be mediated by an increase in reactive oxygen species or through interactions with nuclear receptors. nih.gov Similarly, a series of novel 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.gov

The inhibition of DNA synthesis is another critical target in the development of therapeutic agents. The process of DNA replication is fundamental for cell proliferation, and its disruption can lead to cell cycle arrest and death. nih.gov Various compounds inhibit DNA synthesis through different mechanisms. Some act as inhibitors of the enzymes essential for replication, such as DNA polymerases. nih.gov For example, melphalan, an alkylating agent, covalently binds to DNA, leading to damage that arrests the cell cycle in the S and G2/M phases and can trigger mitotic catastrophe. mdpi.com Other inhibitors, such as hydroxyurea (B1673989) and aphidicolin, block repair DNA synthesis, leading to an accumulation of DNA breaks. nih.govresearchgate.net The ability of a compound to interfere with DNA synthesis or repair is a significant indicator of its potential antiproliferative properties. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying different parts of a molecule, researchers can identify the key structural features responsible for its potency and selectivity. For analogues of this compound, SAR studies have provided detailed insights into how variations in the chemical structure influence biological effects.

Impact of Substituent Variations on Biological Potency

The biological potency of propanamide derivatives can be significantly altered by modifying substituents on the aromatic ring and other parts of the molecule. In a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, which share the propanamide core structure, detailed SAR studies have been conducted. nih.govresearchgate.net These studies divided the molecule into an A-region (the substituted phenyl ring), a B-region (the propanamide part), and a C-region (the group attached to the amide nitrogen). researchgate.net

A-Region (Phenyl Ring) Modifications: The substituents on the phenyl ring are critical for activity. Studies on related antagonists identified the 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide moiety as providing high binding affinity and potent antagonism. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for receptor interaction.

B-Region (Propanamide Moiety) Modifications: Modifications to the propanamide "B-region" have shown that an α-methyl group is a key feature. nih.gov When this methyl group was replaced, for instance in dimethyl or cyclopropyl (B3062369) amide analogues, a dramatic loss in receptor activity was observed. researchgate.net This suggests a stereospecific interaction within a hydrophobic pocket of the target receptor. nih.gov Reversing the amide bond also led to a significant decrease in activity, further emphasizing the importance of the propanamide structure itself. nih.govresearchgate.net

C-Region (Amide N-Substituent) Modifications: In the "C-region" of these related antagonists, the nature of the group attached to the amide nitrogen also plays a crucial role. For example, in a series of N-benzyl substituted compounds, the substituent on the benzyl ring influenced potency. Activity generally increased with the size of a 4-alkyl group up to a cyclopentyl group, but then decreased with a larger cyclohexyl group. researchgate.net A 4-t-butyl group was found to be optimal for potency in many cases, likely due to a perfect fit in a hydrophobic pocket. nih.gov Interestingly, adding substituents at the 2-position of the benzyl ring did not significantly affect potency, suggesting this part of the molecule is oriented away from the binding pocket. nih.gov

The table below summarizes the impact of various substitutions on the biological potency of related propanamide compounds, based on research into TRPV1 antagonists. nih.govresearchgate.net

| Molecular Region | Modification | Impact on Potency | Reference |

| B-Region | Replacement of α-methyl (e.g., dimethyl, cyclopropyl amides) | Dramatic loss of activity | nih.govresearchgate.net |

| B-Region | Reversed amide bond | Marked loss of activity | nih.govresearchgate.net |

| C-Region | Variation of 4-alkyl group on N-benzyl substituent | Potency increases up to cyclopentyl, then decreases | researchgate.net |

| C-Region | 4-t-butyl group on N-benzyl substituent | Optimal for potency | nih.gov |

| C-Region | 2-substituent on N-benzyl substituent | Did not significantly affect potency | nih.gov |

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential structural features of a molecule that are recognized at a receptor site and are responsible for its biological activity. Based on SAR studies of related propanamide compounds, several key pharmacophoric elements can be identified. nih.govresearchgate.net

The Propanamide Core: The propanamide structure itself is a central element. The specific arrangement of the amide bond is crucial, as reversing it leads to a significant loss of activity. nih.gov